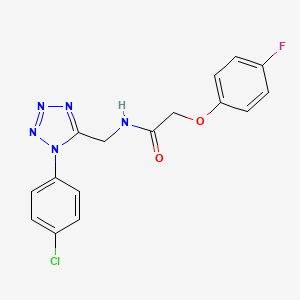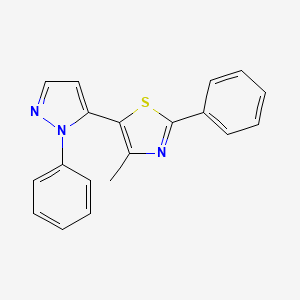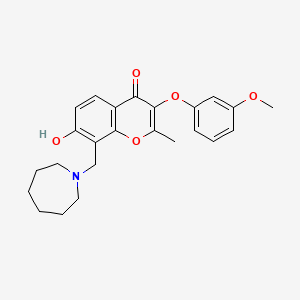![molecular formula C17H20N2O2 B2589545 (3aS,6aS)-2-bencil-3a-ciano-1,3,4,5,6,6a-hexahidrociclopenta[c]pirrol-5-carboxilato de metilo CAS No. 2460745-64-4](/img/structure/B2589545.png)
(3aS,6aS)-2-bencil-3a-ciano-1,3,4,5,6,6a-hexahidrociclopenta[c]pirrol-5-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3aS,6aS)-2-benzyl-3a-cyano-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylate is a synthetic compound that falls under the category of heterocyclic organic compounds. These structures are known for their versatile applications across various fields including medicinal chemistry, organic synthesis, and materials science. The unique structural framework of this compound imparts significant biological activity and chemical reactivity, making it an intriguing subject for scientific research.
Aplicaciones Científicas De Investigación
This compound exhibits a broad range of applications across various scientific domains:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its derivatives might be explored for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: : May be used in the development of new materials with specific desired properties such as improved stability or reactivity.
Métodos De Preparación
Synthetic routes and reaction conditions: : The synthesis of Methyl (3aS,6aS)-2-benzyl-3a-cyano-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylate typically involves a multi-step reaction sequence starting from readily available precursors. One common approach might include the cyclization of a suitable linear precursor followed by functional group transformations. Key steps often involve:
Formation of the cyclopentane ring via intramolecular cyclization.
Introduction of the benzyl and cyano groups through nucleophilic substitution.
Esterification to yield the final methyl ester compound.
Industrial production methods: : On an industrial scale, this compound can be produced using batch or continuous flow processes to optimize yield and efficiency. Catalysts may be employed to accelerate specific reaction steps, and purification is typically achieved through techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the benzylic position, forming benzyl alcohols or aldehydes.
Reduction: : Reduction reactions could target the cyano group, converting it to an amine.
Substitution: : The compound can undergo various substitution reactions, including nucleophilic substitutions at the benzyl group.
Common reagents and conditions
Oxidation: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reduction: : Lithium aluminium hydride (LiAlH4), Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: : Alkyl halides for alkylation, and other nucleophiles for introducing different functional groups.
Major products
From oxidation: Benzyl alcohol derivatives.
From reduction: Amines.
From substitution: Various substituted cyclopentanes and pyrroles.
Mecanismo De Acción
The compound's biological effects are generally linked to its interactions with specific molecular targets within the cell:
Molecular targets: : It might interact with enzymes, receptors, or DNA to exert its biological effects.
Pathways involved: : The exact pathways can vary but may include inhibition of enzymatic activity or interference with cellular signaling mechanisms.
Comparación Con Compuestos Similares
When compared to other similar heterocyclic compounds, Methyl (3aS,6aS)-2-benzyl-3a-cyano-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylate stands out due to its specific functional groups which impart unique reactivity and biological activity.
Similar compounds
Cyclopenta[c]pyrroles: with different substituents.
Hexahydrocyclopenta derivatives: featuring alternative functional groups like nitro, amino, or halogen.
Benzyl-cyano derivatives: in other heterocyclic frameworks.
Quite a mouthful, isn't it? Just imagine explaining that at a dinner party!
Propiedades
IUPAC Name |
methyl (3aS,6aS)-2-benzyl-3a-cyano-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-21-16(20)14-7-15-10-19(12-17(15,8-14)11-18)9-13-5-3-2-4-6-13/h2-6,14-15H,7-10,12H2,1H3/t14?,15-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIWJLUOIFDTBB-HOSQGPGDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CN(CC2(C1)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@@H]2CN(C[C@@]2(C1)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(1E)-(4-hydroxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B2589462.png)
![2-[2-(5-chlorothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B2589463.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2589466.png)
![N-(2-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2589469.png)

methanone](/img/structure/B2589472.png)

![N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2589475.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2589476.png)

![N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2589480.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2589483.png)
![methyl 5-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2589484.png)
